molecular formula C10H17BrO2 B14744610 2-Cyclohexylethyl bromoacetate CAS No. 6289-69-6

2-Cyclohexylethyl bromoacetate

Cat. No.: B14744610
CAS No.: 6289-69-6
M. Wt: 249.14 g/mol
InChI Key: NDDLBRFUCDVECC-UHFFFAOYSA-N
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Description

2-Cyclohexylethyl bromoacetate is an organic compound with the molecular formula C10H17BrO2 It is a bromoacetate ester, characterized by the presence of a bromoacetyl group attached to a cyclohexylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-cyclohexylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is refluxed, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylethyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-cyclohexylethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.

    Reduction: The major product is 2-cyclohexylethanol.

    Hydrolysis: The products are bromoacetic acid and 2-cyclohexylethanol.

Scientific Research Applications

2-Cyclohexylethyl bromoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Cyclohexylethyl bromoacetate primarily involves its reactivity towards nucleophiles. The bromoacetyl group is an electrophilic center that readily undergoes nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a cyclohexylethyl group.

    Methyl bromoacetate: Contains a methyl group instead of a cyclohexylethyl group.

    2-Bromoethyl acetate: Similar but with an ethyl acetate group instead of a cyclohexylethyl group.

Uniqueness: 2-Cyclohexylethyl bromoacetate is unique due to the presence of the cyclohexylethyl group, which imparts different steric and electronic properties compared to its simpler analogs. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

6289-69-6

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

2-cyclohexylethyl 2-bromoacetate

InChI

InChI=1S/C10H17BrO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h9H,1-8H2

InChI Key

NDDLBRFUCDVECC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOC(=O)CBr

Origin of Product

United States

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